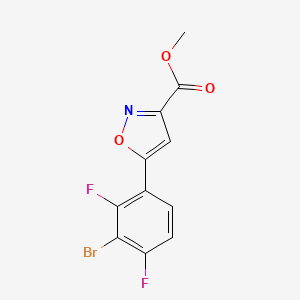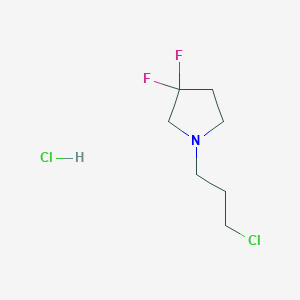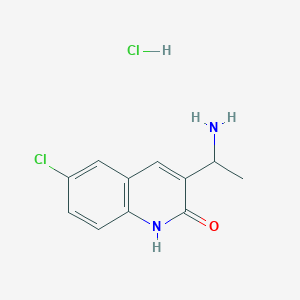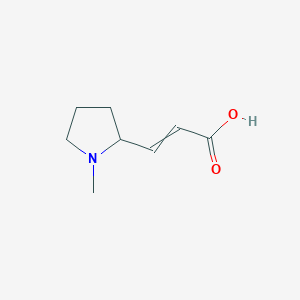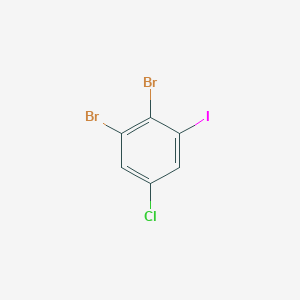
1,2-Dibromo-5-chloro-3-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-5-chloro-3-iodobenzene is an organic compound with the molecular formula C6H2Br2ClI It is a derivative of benzene, where the hydrogen atoms are substituted by bromine, chlorine, and iodine atoms
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-5-chloro-3-iodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the use of 1,3-dibromo-5-iodobenzene as a starting material. The synthesis typically involves:
Step 1: Halogenation of benzene to introduce bromine and iodine atoms.
Step 2: Chlorination to introduce the chlorine atom at the desired position.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of halogenating agents such as bromine, iodine, and chlorine.
- Catalysts to facilitate the reaction.
- Temperature and pressure control to optimize the reaction conditions.
化学反应分析
Types of Reactions: 1,2-Dibromo-5-chloro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki cross-coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
1,2-Dibromo-5-chloro-3-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals and bioactive compounds.
Materials Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biological systems and the development of chemical probes.
作用机制
The mechanism by which 1,2-dibromo-5-chloro-3-iodobenzene exerts its effects depends on the specific reactions it undergoes. In general, the compound can act as an electrophile or nucleophile in various chemical reactions. The molecular targets and pathways involved include:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the halogen atoms are replaced by other electrophiles.
Nucleophilic Aromatic Substitution: It can also participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.
相似化合物的比较
1,2-Dibromo-5-chloro-3-iodobenzene can be compared with other similar compounds such as:
1,3-Dibromo-5-iodobenzene: Similar structure but lacks the chlorine atom.
1,2-Dibromo-3-chloropropane: Contains a propane backbone instead of a benzene ring.
1-Chloro-3,5-dibromo-2-iodobenzene: Similar structure but with different positions of the halogen atoms.
Uniqueness: The unique combination of bromine, chlorine, and iodine atoms in this compound provides distinct reactivity and properties compared to other halogenated benzene derivatives. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C6H2Br2ClI |
|---|---|
分子量 |
396.24 g/mol |
IUPAC 名称 |
1,2-dibromo-5-chloro-3-iodobenzene |
InChI |
InChI=1S/C6H2Br2ClI/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
InChI 键 |
KCUWVIFCTYMEJU-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1Br)Br)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)




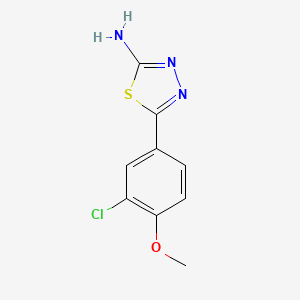
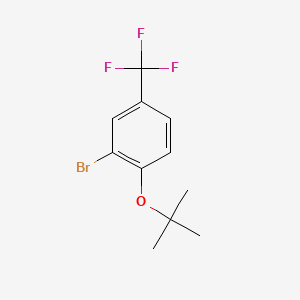
![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
